2-o-Tolyl-thiazole-5-carboxylic acid
Description
Significance of Thiazole (B1198619) Scaffold in Heterocyclic Chemistry
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This scaffold is a cornerstone in heterocyclic chemistry and is a key structural component in numerous biologically active molecules. nih.govglobalresearchonline.net Its significance stems from its ability to engage in various molecular interactions, its relative stability, and the multiple sites available for functionalization. nih.govijarsct.co.in
The thiazole moiety is present in a wide array of natural products, most notably in Vitamin B1 (Thiamine), which is essential for metabolism. neliti.comeurekaselect.com In the realm of synthetic chemistry, the thiazole nucleus is a privileged scaffold, meaning it is frequently found in compounds that exhibit a broad spectrum of biological activities. bohrium.com Consequently, it is a constituent of many FDA-approved drugs, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govglobalresearchonline.net Researchers are continually exploring thiazole derivatives for new therapeutic applications, targeting a wide range of diseases. wisdomlib.org
Historical Context of Thiazole Derivatives in Scientific Inquiry
The study of thiazole chemistry dates back to the late 19th century. The pioneering work of chemists like Hantzsch and Hofmann laid the groundwork for the synthesis of the thiazole ring, with the Hantzsch thiazole synthesis, first described in 1887, remaining one of the most notable methods for creating these structures. ijarsct.co.in This reaction typically involves the condensation of an α-haloketone with a thioamide. ijarsct.co.in
Throughout the 20th century, the importance of thiazoles grew with the discovery of their role in natural products like penicillin. The synthetic utility of thiazole derivatives expanded significantly as chemists developed new methods for their preparation and modification. eurekaselect.com This has led to the creation of vast libraries of thiazole-containing compounds, which have been instrumental in drug discovery and development programs worldwide. bohrium.com
Overview of Carboxylic Acid Functionality in Molecular Design
The carboxylic acid (-COOH) is a fundamental functional group in organic chemistry and plays a pivotal role in molecular design, especially in pharmaceuticals. numberanalytics.comwiley-vch.de Its unique properties, including its acidity and ability to act as both a hydrogen bond donor and acceptor, make it a critical feature for interacting with biological targets like enzymes and receptors. researchgate.netnih.gov
The presence of a carboxylic acid group can significantly influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). numberanalytics.com It often enhances water solubility, which can be crucial for drug delivery. wiley-vch.de More than 450 drugs currently on the market contain a carboxylic acid moiety, a testament to its importance in medicinal chemistry. nih.gov This functional group is a key component in various drug classes, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. wiley-vch.de
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-4-2-3-5-8(7)10-12-6-9(15-10)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
BUNJHWKBKUWFFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
The Compound in Focus: 2 O Tolyl Thiazole 5 Carboxylic Acid
Established Synthetic Routes to Thiazole-5-carboxylic Acid Derivatives
The creation of the thiazole core, particularly with a carboxylic acid function at the fifth position, often employs cyclocondensation reactions. The Hantzsch thiazole synthesis and its variations are among the most prominent and widely utilized of these methods. researchgate.net
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring. synarchive.com The archetypal reaction involves the condensation of an α-haloketone with a thioamide. synarchive.commdpi.comyoutube.com The reaction proceeds through the initial formation of a C-S bond via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. youtube.com The aromaticity of the final product provides a thermodynamic driving force for the reaction. youtube.com This method is broadly applicable for the synthesis of various substituted thiazoles. researchgate.net
| Hantzsch Synthesis: Key Reactants | Role in Thiazole Formation | Example |
| α-Halocarbonyl Compound | Provides the C4 and C5 atoms of the thiazole ring. | 2-Bromoacetophenone |
| Thioamide | Provides the S, C2, and N atoms of the thiazole ring. | Thiourea (B124793) or Thiobenzamide |
This interactive table summarizes the primary components of the Hantzsch Thiazole Synthesis.
This class of reactions is fundamentally the Hantzsch synthesis, representing a direct and efficient pathway to the thiazole scaffold. researchgate.netresearchgate.net The versatility of this method lies in the wide range of commercially available or readily synthesized α-halocarbonyls and thioamides, allowing for diverse substitutions on the resulting thiazole ring. For the synthesis of thiazole-5-carboxylic acid derivatives, the α-halocarbonyl component must contain a precursor to the carboxylic acid group, typically an ester. For instance, the reaction of ethyl 2-chloro-3-oxopropanoate with a thioamide would directly install an ethoxycarbonyl group at the C5 position, which can subsequently be hydrolyzed to the desired carboxylic acid.
A significant variant of the Hantzsch synthesis involves the use of thiourea or its N-substituted derivatives in place of a simple thioamide. mdpi.comorganic-chemistry.org This reaction is a powerful method for producing 2-aminothiazoles. google.com When thiourea reacts with an α-chloro carbonyl compound, the resulting product is a 2-aminothiazole (B372263) derivative. google.comsemanticscholar.org This approach is widely used in medicinal chemistry due to the prevalence of the 2-aminothiazole moiety in biologically active compounds. nih.gov The reaction follows the same mechanistic principle of condensation and cyclization as the classic Hantzsch synthesis. mdpi.com
Targeted Synthesis of 2-Aryl-thiazole-5-carboxylic Acid Scaffolds
The specific synthesis of this compound requires a tailored application of the established principles, focusing on the precise introduction of the ortho-tolyl group at position 2 and the carboxylic acid at position 5.
The introduction of the o-tolyl group at the C2 position of the thiazole ring is most directly achieved by employing 2-methylbenzenecarbothioamide (B188731) (o-tolylthioamide) as the thioamide component in a Hantzsch-type synthesis. The structure of the thioamide dictates the substituent at the C2 position of the final thiazole product. Syntheses of analogous compounds, such as 2-(2-chlorophenyl) and 2-(2-fluorophenyl) thiazole derivatives, utilize the corresponding substituted thiobenzamides, demonstrating the feasibility of this approach for introducing ortho-substituted aryl groups. mdpi.comresearchgate.net
An alternative, though less common, strategy could involve the direct C-H arylation of a pre-formed thiazole at the 2-position using an appropriate o-tolyl source, although this often requires transition-metal catalysis. researchgate.net
There are two primary strategies for incorporating the carboxylic acid group at the C5 position of the thiazole ring.
Synthesis with a Carboxyl Precursor: The most common approach involves using an α-halocarbonyl compound that already contains an ester group at the carbon destined to become C5 of the thiazole ring. For example, reacting o-tolylthioamide with ethyl 2-chloro-3-oxobutanoate or a similar β-keto ester derivative leads to the formation of an ethyl 2-o-tolyl-thiazole-5-carboxylate. researchgate.netkau.edu.sa This ester can then be readily converted to the target carboxylic acid via standard hydrolysis procedures, typically using an acid or base. mdpi.com
Post-Cyclization Functionalization: A different strategy involves creating the 2-o-tolylthiazole core first and then introducing the carboxylic acid group. This can be accomplished by first synthesizing 5-bromo-2-o-tolylthiazole. The bromine atom at the C5 position can then be subjected to a halogen-metal exchange reaction, for instance, using n-butyllithium, to generate a highly reactive 5-thiazolyllithium intermediate. This intermediate can then be quenched with carbon dioxide (e.g., dry ice) to form the desired this compound. researchgate.net This method provides a powerful way to functionalize the thiazole ring after its formation. researchgate.net
| Strategy | Description | Key Reagents |
| Precursor Method | The C5-carboxyl group is built into one of the starting materials before ring formation. | α-Halo-β-keto ester (e.g., ethyl 2-chloro-3-oxopropanoate) |
| Post-Functionalization | The thiazole ring is formed first, then the C5-carboxyl group is added. | 5-Bromothiazole, n-Butyllithium, Carbon Dioxide |
This interactive table outlines the main strategies for introducing the carboxylic acid group at the C5 position.
Advanced Synthetic Protocols and Green Chemistry Considerations
In the contemporary synthesis of heterocyclic compounds like this compound, there is a significant shift towards methodologies that are not only efficient but also environmentally benign. Advanced protocols, incorporating principles of green chemistry, focus on reducing reaction times, minimizing waste, and lowering energy consumption. These methods include modular synthetic strategies and the use of alternative energy sources like ultrasonic and microwave irradiation.
Modular Synthetic Approaches
Modular synthesis represents a strategic approach where complex molecules are assembled from simpler, pre-fabricated building blocks (modules). This methodology offers significant flexibility, allowing for the rapid generation of a diverse library of analogues by simply varying the constituent modules. For the synthesis of the this compound scaffold, a modular approach would typically involve the condensation of two key types of modules: an α-haloketone (or equivalent electrophile) and a thioamide. rsc.org
A cascade protocol can be employed where readily available and inexpensive substrates are used to efficiently synthesize novel thiazole derivatives. nih.gov This strategy allows for the construction of the thiazole core in a single, streamlined sequence. For instance, a 4-bromo-3-ethoxycrotonate electrophile can react with various thioamides, such as o-tolylthioamide, to afford the target thiazole skeleton in excellent yields. rsc.org The key advantage of this approach is its scalability and the ease of purification, with pure products often obtained without the need for extensive chromatography. nih.gov This method's adaptability makes it highly suitable for creating a range of 2-aryl-thiazole-5-carboxylic acid analogues by simply substituting the initial thioamide or electrophilic components.
Utilization of Ultrasonic Sonication and Microwave Irradiation in Thiazole Synthesis
The application of alternative energy sources like ultrasound and microwaves has revolutionized the synthesis of thiazoles, aligning with the principles of green chemistry. These techniques offer substantial advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often milder reaction conditions. wisdomlib.orgtandfonline.commdpi.com
Ultrasonic Sonication:
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium. This process generates localized high-pressure and high-temperature zones, which significantly accelerates the reaction rate. wisdomlib.orgnih.gov In the context of thiazole synthesis, ultrasonic irradiation has been shown to complete reactions in minutes, whereas traditional methods might require several hours. wisdomlib.orgbenthamdirect.com This efficiency gain is often accompanied by higher product purity and yield. tandfonline.com For example, the Hantzsch thiazole synthesis, a classic method involving the reaction of phenacyl bromides with thioamides, can be optimized under ultrasonic conditions to achieve good yields in as little as four minutes. benthamdirect.com
Microwave Irradiation:
Microwave-assisted synthesis employs microwave energy to directly and efficiently heat the reaction mixture. This technique is known for its ability to drastically shorten reaction times, often from hours to minutes, while simultaneously improving yields. nih.gov In the synthesis of thiazole derivatives, microwave irradiation facilitates rapid, one-pot, multi-component reactions that are both time-efficient and eco-friendly. nih.gov For instance, the synthesis of various thiazole and benzimidazole (B57391) derivatives has been achieved with yields ranging from 94% to 98% in just 5 to 10 minutes under microwave-assisted, catalyst-free conditions. researchgate.net This method's effectiveness in promoting cyclization and condensation reactions makes it a powerful tool for constructing the thiazole core. rsc.orgorganic-chemistry.org
Table 1: Comparison of Conventional vs. Advanced Energy Methods in Heterocyclic Synthesis
| Parameter | Conventional Heating | Ultrasonic Sonication | Microwave Irradiation |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes wisdomlib.orgbenthamdirect.com | Minutes nih.govresearchgate.net |
| Product Yield | Moderate to Good | Good to Excellent wisdomlib.orgtandfonline.com | High to Quantitative nih.govresearchgate.net |
| Energy Efficiency | Low (bulk heating) | High (localized energy) | High (direct molecular heating) |
| Reaction Conditions | Often harsh, high temps | Milder conditions benthamdirect.com | Often solvent-free nih.gov |
| Environmental Impact | Higher solvent/energy use | Reduced energy/time nih.gov | Reduced time/energy/waste nih.gov |
Purification and Isolation Techniques in Synthesis Optimization
Recrystallization Procedures
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The general procedure involves dissolving the crude solid product in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). lookchem.com
The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For thiazole carboxylic acids, a range of solvent systems can be employed. These include alcohols (e.g., methanol, ethanol), esters, ethers, and alkanes (e.g., hexane), or mixtures thereof. google.com For instance, some heterocyclic carboxylic acids have been effectively purified by recrystallization from ethyl alcohol. researchgate.net
The process typically involves the following steps:
Solvent Selection: Identifying an appropriate solvent or solvent mixture that provides a significant solubility differential with temperature.
Dissolution: Dissolving the crude acid in the minimum amount of the boiling solvent.
Filtration (optional): If insoluble impurities are present, a hot filtration step is performed.
Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed to promote the growth of well-defined, pure crystals.
Isolation: Collecting the purified crystals by filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.
Drying: Drying the crystals to remove residual solvent. lookchem.comgoogle.com
For carboxylic acids, purification can also be achieved by dissolving the compound in an aqueous basic solution (like sodium hydroxide), filtering out any neutral impurities, and then re-precipitating the pure acid by adding a mineral acid until the solution is acidic. lookchem.com The precipitated solid can then be further purified by recrystallization.
Derivatization and Chemical Reactivity of 2 O Tolyl Thiazole 5 Carboxylic Acid
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C5 position of the thiazole (B1198619) ring is a versatile handle for a variety of chemical transformations, most notably esterification and amidation. These reactions proceed through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy or amino group, respectively.
The conversion of 2-o-tolyl-thiazole-5-carboxylic acid into its corresponding esters is a fundamental derivatization. One of the most common methods for this transformation is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com
Table 1: Common Reagents for Esterification of Carboxylic Acids
| Reaction Type | Reagents & Conditions | Description |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., ROH), Strong Acid (e.g., H₂SO₄, TsOH), Heat | A classic equilibrium-based method, often using excess alcohol as solvent. masterorganicchemistry.commasterorganicchemistry.com |
| Alkyl Halide Reaction | Carboxylate Salt, Alkyl Halide (e.g., R-I, R-Br) | An Sₙ2 reaction where a carboxylate anion displaces a halide from a primary alkyl halide. |
| Carbodiimide-Mediated | Alcohol (ROH), Coupling Agent (e.g., DCC, EDC), Base (e.g., DMAP) | Forms a highly reactive O-acylisourea intermediate that is then attacked by the alcohol. rug.nl |
While specific examples detailing the esterification of this compound are not prevalent, the general principles of Fischer esterification are broadly applicable to this substrate. Research on other 2-substituted thiazole-5-carboxylates has demonstrated the successful synthesis of esters from the corresponding carboxylic acids, confirming the viability of this functional group transformation. researchgate.net
Amidation, the reaction of the carboxylic acid with an amine to form an amide, is another crucial transformation. The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated" to facilitate the reaction. luxembourg-bio.com
A common activation strategy involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to yield the desired amide. fishersci.co.uk
Alternatively, a wide array of peptide coupling reagents can be used for direct amidation without isolating an acyl chloride intermediate. luxembourg-bio.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in combination with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), facilitate amide bond formation under mild conditions. luxembourg-bio.comnih.gov These reagents form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide. luxembourg-bio.com The synthesis of various 2-amino-thiazole-5-carboxylic acid phenylamides has been successfully carried out using such coupling methods, demonstrating their utility for this class of compounds. nih.govnih.gov
Table 2: Common Methods for Amide Bond Formation
| Method | Reagents | Mechanism |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, Oxalyl Chloride, followed by Amine (R₂NH) | Two-step process; converts the carboxylic acid to a highly reactive acyl chloride, which is then displaced by the amine. fishersci.co.uk |
| Carbodiimide Coupling | EDC or DCC, Amine (R₂NH), optional Additives (HOBt, DMAP) | In situ activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine. luxembourg-bio.comnih.gov |
| Phosphonium Salt Coupling | BOP, PyBOP, Amine (R₂NH), Base (e.g., DIPEA) | Forms a reactive phosphonium ester intermediate that readily undergoes aminolysis. |
| Uronium/Aminium Salt Coupling | HATU, HBTU, Amine (R₂NH), Base (e.g., DIPEA) | Forms a highly reactive OBt or OAt active ester intermediate for efficient coupling. fishersci.co.uk |
Modifications of the Thiazole Ring System
The aromatic thiazole ring itself can undergo chemical modifications, although it is generally less reactive towards electrophilic substitution than benzene (B151609).
In this compound, the C2 and C5 positions are already substituted. The remaining C4 position is the primary site for further functionalization. The reactivity of the thiazole ring is influenced by the heteroatoms; the nitrogen atom generally deactivates the ring towards electrophilic attack, while the sulfur atom can act as an electron donor. pharmaguideline.com Electrophilic substitution on an unsubstituted thiazole ring typically occurs at the C5 position due to it being the most electron-rich. pharmaguideline.comfirsthope.co.in However, since the C5 position is blocked in the target molecule, any electrophilic substitution would be directed to the C4 position, though this is generally less favorable. researchgate.net
A more common strategy for functionalizing the C4 position of thiazoles involves metallation. The C2 proton of a thiazole is the most acidic, but with this position blocked, deprotonation at other sites with strong bases like organolithium reagents can be considered, although the C5-carboxylic acid group would interfere. wikipedia.org Therefore, modifications at C4 often rely on building the thiazole ring with the desired C4-substituent already in place via synthetic routes like the Hantzsch thiazole synthesis. slideshare.net
The synthesis of fused heterocyclic systems is a significant area of medicinal chemistry. Starting from this compound, the formation of a fused ring would typically require the introduction of a suitable functional group at the C4 position. For example, if a primary amine were introduced at C4, an intramolecular cyclization with the C5-carboxylic acid moiety could lead to the formation of a thiazolo[4,5-b]pyridine system.
Reactions Involving the o-Tolyl Substituent
The o-tolyl group, consisting of a methyl-substituted benzene ring, presents additional sites for chemical reactivity. wikipedia.org The reactions can target either the methyl group or the aromatic ring itself.
The methyl group is susceptible to free-radical reactions. For instance, under conditions involving a radical initiator like AIBN or UV light, the methyl group could undergo halogenation with reagents such as N-bromosuccinimide (NBS). This would yield a benzylic bromide, a versatile intermediate for further nucleophilic substitution reactions. Thiyl radicals are also known to react efficiently at sites of unsaturation. nih.gov
The aromatic ring of the o-tolyl group can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-director and an activating group. The thiazole ring attached at the ortho position is generally considered an electron-withdrawing, deactivating group. The interplay of these two substituents would direct incoming electrophiles to the positions ortho and para to the methyl group (and meta to the thiazole substituent). Potential reactions include nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃). However, the specific conditions would need to be carefully controlled to avoid undesired side reactions on the thiazole ring. While the principles are well-established, specific documented examples of such reactions on this compound are limited.
Electrophilic Aromatic Substitution on the Tolyl Ring
The tolyl ring in this compound is an activated aromatic system, amenable to electrophilic aromatic substitution reactions. The attached 2-thiazolyl-5-carboxylic acid group is generally considered to be electron-withdrawing, which would typically deactivate the aromatic ring towards electrophilic attack. However, the methyl group is an activating, ortho-, para-director. The interplay of these electronic effects, along with steric hindrance from the ortho-thiazole substituent, governs the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions such as nitration and halogenation can be performed on the tolyl ring. The directing effect of the methyl group would favor substitution at the positions ortho and para to it. Given the substitution pattern of the tolyl ring, the available positions for substitution are C4' and C6' (ortho to the methyl group) and C5' (meta to the methyl group). The para position is blocked. Steric hindrance from the adjacent thiazole ring might influence the accessibility of the C6' position.
Nitration: Nitration of the tolyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction is expected to yield a mixture of nitro-substituted isomers.
Table 1: Hypothetical outcome of the nitration of this compound.
| Product Name | Reagents and Conditions | Expected Major Isomer(s) |
|---|
Halogenation: Halogenation, particularly bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. The regioselectivity is anticipated to be similar to that of nitration, favoring substitution at the less sterically hindered positions of the tolyl ring.
Table 2: Hypothetical outcome of the bromination of this compound.
| Product Name | Reagents and Conditions | Expected Major Isomer(s) |
|---|
Side-Chain Modifications of the Methyl Group
The methyl group of the tolyl substituent is a site for various side-chain modification reactions, including halogenation and oxidation. These transformations provide a route to a range of functionalized derivatives.
Free-Radical Halogenation: The benzylic protons of the methyl group are susceptible to free-radical halogenation. N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide or AIBN and light, is a common reagent for the selective bromination of the methyl group to afford the corresponding bromomethyl derivative. This product is a versatile intermediate for further nucleophilic substitution reactions.
Table 3: Hypothetical outcome of the side-chain bromination of this compound.
| Product Name | Reagents and Conditions | Product |
|---|
The resulting benzylic bromide can be converted into a variety of other functional groups, as illustrated in the following table.
Table 4: Potential derivatives from 2-(2'-(Bromomethyl)phenyl)-thiazole-5-carboxylic acid.
| Derivative | Reagents and Conditions |
|---|---|
| Alcohol | H₂O, NaHCO₃ |
| Ether | NaOR' |
| Nitrile | NaCN, DMSO |
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). This reaction would lead to the formation of a di-carboxylic acid derivative. Careful control of reaction conditions may allow for the isolation of the intermediate aldehyde.
Table 5: Hypothetical outcome of the oxidation of the methyl group of this compound.
| Product Name | Reagents and Conditions | Product |
|---|
Spectroscopic and Crystallographic Characterization of 2 O Tolyl Thiazole 5 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of 2-o-Tolyl-thiazole-5-carboxylic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The acidic proton of the carboxyl group is typically the most deshielded, appearing as a broad singlet far downfield, often in the 10-13 ppm range; its signal disappears upon exchange with D₂O. princeton.edulibretexts.org
The aromatic region of the spectrum would contain signals for the four protons of the ortho-substituted tolyl group and the single proton on the thiazole (B1198619) ring. The thiazole proton (H-4) is anticipated to appear as a singlet, likely above 8.0 ppm, due to the electron-withdrawing nature of the adjacent sulfur atom and carboxylic acid group. The four protons of the o-tolyl ring will present as a complex multiplet system between approximately 7.2 and 8.0 ppm. The methyl protons of the tolyl group are expected to produce a sharp singlet in the upfield region, typically around 2.3-2.5 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Thiazole (C4-H) | > 8.0 | Singlet |
| o-Tolyl (Aromatic) | 7.2 - 8.0 | Multiplet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the carbons of the two aromatic rings, and the methyl carbon.
The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. princeton.edu The carbons of the thiazole ring and the o-tolyl group will resonate in the aromatic region, from approximately 110 to 170 ppm. The C-2 and C-5 carbons of the thiazole ring, being directly attached to heteroatoms and substituents, would be the most deshielded within the heterocyclic system. asianpubs.org Specifically, the C-2 carbon, bonded to both sulfur and nitrogen and the tolyl group, and the C-5 carbon, bonded to the carboxylic acid, are expected at the lower end of this range (e.g., 150-170 ppm), while the C-4 carbon would be further upfield. asianpubs.org The six carbons of the o-tolyl ring will show distinct signals in the 125-140 ppm range. Finally, the methyl carbon of the tolyl group will give rise to a signal in the upfield aliphatic region, typically around 20-22 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-C OOH) | 165 - 185 |
| Thiazole C2 & C5 | 150 - 170 |
| Thiazole C4 | 110 - 130 |
| o-Tolyl (Aromatic) | 125 - 140 |
Vibrational Spectroscopy
Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to dimer formation, the O-H stretching vibration appears as a very broad and intense band spanning a wide range from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org This broad absorption often overlaps with the C-H stretching vibrations. libretexts.org
The carbonyl (C=O) stretching vibration of the dimerized carboxylic acid gives a strong, sharp absorption band typically centered around 1700-1725 cm⁻¹. libretexts.orgyoutube.com Conjugation with the thiazole ring may shift this frequency slightly lower. libretexts.org Aromatic C=C stretching vibrations from both the tolyl and thiazole rings are expected in the 1450-1600 cm⁻¹ region. researchgate.net Vibrations corresponding to C-O stretching and O-H bending of the carboxylic acid group are also anticipated in the 1200-1300 cm⁻¹ and 920-950 cm⁻¹ regions, respectively. youtube.com Characteristic C-H stretching bands for the aromatic and methyl groups will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org Thiazole ring vibrations, including C-S stretching, typically occur in the fingerprint region below 1000 cm⁻¹. mdpi.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |
| Aromatic/Methyl | C-H Stretch | 2850 - 3100 | Medium-Weak |
| Carboxylic Acid | C=O Stretch (H-bonded) | 1700 - 1725 | Strong |
| Aromatic/Thiazole | C=C Ring Stretch | 1450 - 1600 | Medium-Variable |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1200 - 1300 | Medium |
FT-Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring systems. The symmetric "breathing" modes of the tolyl and thiazole rings would be prominent. researchgate.net The C=C stretching vibrations within these rings would also be strongly Raman active, appearing in the 1400-1650 cm⁻¹ region. researchgate.net
Vibrations involving the sulfur atom, such as the C-S stretch of the thiazole ring, are also expected to produce a noticeable signal, typically in the 600-800 cm⁻¹ range. researchgate.netmdpi.com While the C=O stretch is visible in Raman, it is generally weaker than in the IR spectrum. The O-H stretch of the carboxylic acid is typically very weak and broad in Raman spectra and often difficult to observe.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₁₁H₉NO₂S, giving it a molecular weight of approximately 219.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 219.
The fragmentation pattern would be dictated by the stability of the resulting ions. Key fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org For this molecule, prominent peaks would be expected at m/z 202 and m/z 174. The latter fragment, the 2-o-tolylthiazolyl cation, would likely be a major peak due to its aromatic stability. Further fragmentation could involve the loss of the methyl group from the tolyl ring or cleavage of the thiazole ring itself. The analysis of a similar compound, 2-o-tolylbenzothiazole, shows a strong molecular ion peak and fragmentation related to the tolyl group, supporting these predictions. nist.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment |
|---|---|
| 219 | [M]⁺˙ (Molecular Ion) |
| 202 | [M - OH]⁺ |
| 174 | [M - COOH]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
No specific ESI-MS data, such as observed mass-to-charge ratios (m/z) for protonated or deprotonated molecular ions of this compound, has been reported in the searched scientific literature.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Detailed LC-MS analysis, including retention times, chromatographic conditions, and mass spectrometric data for this compound, is not available in the public domain.
High-Resolution Mass Spectrometry (HRMS)
The exact mass measurement and elemental composition confirmation for this compound through HRMS have not been published in the available literature.
Electronic Spectroscopy
UV-Visible Spectroscopy for Electronic Transitions
Specific data on the UV-Visible absorption maxima (λmax) and corresponding electronic transitions for this compound are not documented in the searched sources.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-Crystal X-ray Diffraction (SCXRD) and Absolute Stereochemistry
There are no published reports containing single-crystal X-ray diffraction data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is unavailable.
Powder X-ray Diffraction (PXRD) for Crystalline Forms and Polymorphism
A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of publicly available Powder X-ray Diffraction (PXRD) data for this compound. Consequently, a detailed analysis of its crystalline forms and potential polymorphism, based on experimental PXRD patterns, cannot be presented at this time.
Powder X-ray Diffraction is a fundamental analytical technique in materials science and pharmaceutical development for the characterization of crystalline solids. It provides a unique fingerprint of a crystalline material's atomic structure. Analysis of PXRD patterns allows for the identification of different crystalline forms, or polymorphs, of a single compound. Polymorphs are distinct solid-state structures of the same chemical entity that can exhibit different physicochemical properties, including solubility, melting point, and stability. The study of polymorphism is critical as it can significantly impact the handling, processing, and performance of a chemical compound.
While research has been conducted on the polymorphism of other thiazole derivatives, such as metal complexes of thiazole-4-carboxylic acid and N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide, specific studies on this compound are not found in the surveyed literature. The investigation into the crystal structure of related compounds often employs single-crystal X-ray diffraction to determine the precise atomic arrangement, which is then used to simulate a theoretical PXRD pattern. However, for this compound, no such single-crystal data is available in the public domain.
The absence of experimental PXRD data for this compound means that key characteristics such as its primary crystalline form, the existence of any polymorphic or amorphous states, and the conditions under which different forms might be produced remain undetermined. Such information would be crucial for understanding the material's solid-state properties and for ensuring consistency in any potential applications.
Future research involving the synthesis and crystallization of this compound would be necessary to generate the PXRD data required for a thorough characterization of its crystalline forms and an investigation into its polymorphic behavior.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations and Molecular Structure Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying complex organic compounds. DFT calculations are used to determine the most stable arrangement of atoms in a molecule, known as the optimized geometry.
The initial step in computational analysis involves geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. This process yields the most stable, or ground-state, structure. For 2-o-Tolyl-thiazole-5-carboxylic acid, this optimization would be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p).
The resulting optimized structure provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, analysis of the closely related compound, thiazole-5-carboxylic acid (T5CA), shows that the thiazole (B1198619) ring and the carboxylic acid group prefer a planar arrangement for maximum stability. The introduction of the o-tolyl group at the C2 position of the thiazole ring is expected to influence the local geometry, potentially causing minor elongations of the C2-S and C2-N bonds due to its electronic and steric effects.
Table 1: Predicted Geometrical Parameters for the Thiazole-5-Carboxylic Acid Core (Note: Data based on the analogous Thiazole-5-carboxylic acid (T5CA) molecule as a reference for the core structure.)
| Parameter | Predicted Value (T5CA) | Expected Influence of o-Tolyl Group |
|---|---|---|
| C2-S1 Bond Length | ~1.75 Å | Minor elongation due to substitution |
| C5-C(OOH) Bond Length | ~1.48 Å | Minimal change expected |
| O=C-OH Bond Angle | ~122° | Minimal change expected |
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable spatial arrangements (conformers). For this compound, there are two primary rotational points of interest:
The Carboxylic Acid Group: The orientation of the -COOH group relative to the thiazole ring.
The o-Tolyl Group: The rotation of the tolyl ring around the single bond connecting it to the thiazole ring.
Studies on the simpler thiazole-5-carboxylic acid (T5CA) have shown that the orientation of the carboxylic group leads to multiple conformers. The most stable conformers are those where the carboxylic acid group is planar with the thiazole ring. For this compound, a similar preference for planarity between the carboxylic acid and the thiazole ring is expected.
The rotation of the o-tolyl group introduces additional complexity. The presence of the methyl group at the ortho position can create steric hindrance with the thiazole ring, influencing the preferred dihedral angle between the two aromatic systems. The most stable conformation will be a compromise that minimizes this steric clash while optimizing electronic conjugation between the rings.
Vibrational frequency calculations are performed on the optimized molecular structure to predict its infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral bands. The calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to better match experimental data.
For this compound, key vibrational modes can be predicted. The stretching vibration of the carboxylic acid C=O bond is a strong indicator of the protonation state and typically appears in the 1690–1750 cm⁻¹ region for a protonated acid. Other significant vibrations include the O-H stretch of the carboxylic acid, C-H stretches from the tolyl and thiazole rings, and various ring stretching and bending modes.
Table 2: Predicted Key Vibrational Frequencies (Note: These are general expected ranges; precise values require specific DFT calculations.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3200-3600 | Carboxylic acid O-H stretch (often broad) |
| ν(C-H) aromatic | 3000-3100 | C-H stretches on tolyl and thiazole rings |
| ν(C-H) aliphatic | 2850-2960 | C-H stretches of the methyl group |
| ν(C=O) | 1690-1750 | Carboxylic acid carbonyl stretch |
Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. By calculating the ¹H and ¹³C NMR spectra for the optimized molecular structure, one can aid in the structural confirmation and assignment of experimental spectra.
For this compound, distinct chemical shifts are expected for the different protons and carbons. The carboxylic acid proton (-COOH) is typically found far downfield. The aromatic protons on the tolyl and thiazole rings would appear in the aromatic region, with their exact shifts influenced by the electronic environment and proximity to other groups. The methyl group protons on the tolyl ring would appear in the upfield aliphatic region.
Electronic Structure and Reactivity Descriptors
The electronic nature of a molecule is governed by its molecular orbitals. Descriptors derived from these orbitals, such as HOMO and LUMO energies, are fundamental to understanding a molecule's reactivity and electronic transitions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally signifies higher reactivity.
In this compound, the HOMO is expected to be distributed across the electron-rich π-systems of the tolyl and thiazole rings. The LUMO is likely to be localized more on the thiazole ring and the electron-withdrawing carboxylic acid group. DFT calculations can provide both the energies of these orbitals and visual representations of their spatial distribution. Analysis of thiazole-5-carboxylic acid suggests its HOMO-LUMO gap is a key factor in its electronic properties.
Table 3: Predicted Frontier Orbital Properties (Note: Values are illustrative and based on general principles for similar aromatic carboxylic acids.)
| Parameter | Description | Predicted Characteristic |
|---|---|---|
| E(HOMO) | Energy of the highest occupied molecular orbital | Relatively high, indicating electron-donating ability |
| E(LUMO) | Energy of the lowest unoccupied molecular orbital | Relatively low, indicating electron-accepting ability |
| Egap (LUMO-HOMO) | Energy gap | Moderate; indicates a stable but reactive molecule |
| HOMO Distribution | Location of electron density | Primarily on the thiazole and tolyl π-systems |
Energy Gaps and Molecular Stability
The stability of a molecule is fundamentally linked to its electronic structure, particularly the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This energy gap (Eg) is a critical indicator of molecular reactivity; a larger gap generally implies higher stability and lower chemical reactivity, while a smaller gap suggests the molecule is more prone to electronic transitions and chemical reactions.
In thiazole derivatives, the HOMO is often distributed over the electron-rich methoxyphenyl donor moiety and the thiazole ring, acting as π-bonding orbitals. Conversely, the LUMO is typically centered on the electron-acceptor parts of the molecule as π-antibonding orbitals. nih.gov The magnitude of the HOMO-LUMO gap is inversely proportional to properties like the total hyperpolarizability; molecules with narrow energy gaps tend to exhibit enhanced intramolecular charge transfer and larger hyperpolarizabilities. nih.gov
Theoretical calculations for different conformations or tautomers of related heterocyclic carboxylic acids reveal that the most stable structure possesses the lowest relative energy. For instance, in studies of thiazole-5-carboxylic acid, four conformers were identified at minimum energy, with the most stable conformation serving as the zero-point for relative energy comparisons. dergipark.org.tr Similarly, for other heterocyclic systems, the relative energy difference between tautomers, such as thiol and thione forms, can determine their relative stability, with the more stable form having a lower energy value. nih.gov The stability is also influenced by the surrounding medium, with solvents potentially altering the relative energy ordering of different conformers. nih.gov
Table 1: Illustrative Energy Data for Thiazole Derivatives
| Property | Description | Significance |
|---|---|---|
| Relative Energy (ΔE) | The energy of a conformer relative to the most stable conformer. | Lower values indicate greater stability. nih.gov |
| HOMO-LUMO Gap (Eg) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap correlates with higher kinetic stability and lower chemical reactivity. nih.gov |
| Ionization Potential (I) | The energy required to remove an electron from the HOMO. | Indicates the molecule's ability to donate electrons. |
| Electron Affinity (A) | The energy released when an electron is added to the LUMO. | Indicates the molecule's ability to accept electrons. |
Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that examines the charge distribution, hybridization, and interactions between orbitals within a molecule. nih.gov It provides a quantitative description of bonding, charge delocalization, and intermolecular interactions by analyzing the filled (donor) and vacant (acceptor) orbitals. nih.govresearchgate.net
The key aspect of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the interaction between a donor NBO (i) and an acceptor NBO (j). nih.gov A higher E(2) value signifies a stronger interaction and greater charge delocalization from the donor to the acceptor orbital. nih.govresearchgate.net These interactions, often described as hyperconjugation, are crucial for understanding molecular stability. nih.gov
For molecules containing thiazole and carboxylic acid moieties, NBO analysis can elucidate:
Intramolecular Charge Transfer: By identifying significant donor-acceptor interactions, NBO analysis reveals pathways for charge delocalization within the molecular framework. researchgate.net
Hydrogen Bonding: It provides detailed insights into the features of hydrogen bonds by calculating the interaction energies between the lone pair (LP) of an acceptor atom (like oxygen) and the antibonding orbital (σ*) of a donor bond (like O-H). mdpi.com
Bonding Character: The analysis of the p-character of natural hybrid orbitals (NHOs) can be related to bond strength and molecular geometry. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted on the molecular surface, using a color scale to represent different potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen. nih.gov
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. nih.gov
Green Regions: Denote areas of neutral or near-zero potential. nih.gov
For a molecule like this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen and the nitrogen atom of the thiazole ring, identifying them as key sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), highlighting its role as a hydrogen bond donor. nih.gov This analysis provides crucial insights for understanding intermolecular interactions and biological recognition processes. researchgate.netnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. uci.edu It is widely used to calculate properties related to a molecule's interaction with light, such as UV-visible absorption spectra. nih.govrsc.org
The TD-DFT approach allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without a change in molecular geometry. nih.gov These calculations predict the absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of the absorption peaks. dergipark.org.tr
Key applications of TD-DFT for studying this compound would include:
Predicting Absorption Spectra: Simulating the UV-Vis spectrum to identify the main electronic transitions. nih.gov
Analyzing Orbital Contributions: Determining which molecular orbitals (e.g., HOMO, LUMO) are involved in specific electronic transitions.
Investigating Photophysical Processes: Studying phenomena such as excited-state intramolecular proton transfer (ESIPT), which can be crucial in molecules with both proton donor (carboxylic acid) and acceptor (thiazole nitrogen) sites. nih.gov The theory can show whether the intramolecular hydrogen bond is strengthened in the excited state, facilitating such processes. nih.gov
TD-DFT is a powerful tool for understanding the photochemistry and optical properties of complex organic molecules, bridging the gap between theoretical electronic structure and experimental spectroscopic data. rsc.orgrsc.org
Intermolecular Interactions and Supramolecular Chemistry
The assembly of molecules into larger, ordered structures is governed by a network of non-covalent interactions. For this compound, the presence of both strong hydrogen bond donors/acceptors and aromatic rings facilitates a rich supramolecular chemistry.
Hydrogen Bonding Networks (O-H···O, N-H···O)
Hydrogen bonds are the most significant directional interactions in the supramolecular assembly of carboxylic acids. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the thiazole nitrogen acts as an additional acceptor site.
O-H···O Interactions: Carboxylic acids are well-known to form highly stable, eight-membered cyclic dimers through a pair of O-H···O hydrogen bonds, a motif known as the R22(8) supramolecular synthon. mdpi.com This robust interaction is often a dominant factor in the crystal packing of carboxylic acids. mdpi.com In aqueous environments or in the presence of other acceptor molecules like water, the carboxylic acid can also form hydrogen bonds with the solvent. mdpi.com
O-H···N Interactions: A strong hydrogen bond can form between the carboxylic acid proton (O-H) and the nitrogen atom of the thiazole ring (O-H···N). researchgate.net This interaction is a key feature in complexes between thiazole and protic acids, often controlling the geometry of the resulting adduct. researchgate.net
The interplay between these different hydrogen bonding possibilities can lead to the formation of complex one-, two-, or three-dimensional networks, such as layers or helical tubes, depending on the specific molecular structure and crystallization conditions. mdpi.com
Weak Non-Covalent Interactions (e.g., C-H···O, C-H···S, C-H···Cl, π-π Stacking)
C-H···O Interactions: These weak hydrogen bonds frequently occur between activated C-H bonds (e.g., on the aromatic or thiazole rings) and oxygen atoms from carboxylic acid or solvent molecules. They act as important secondary interactions that help consolidate the packing arrangement. mdpi.comresearchgate.net
C-H···S and C-H···Cl Interactions: Similar to C-H···O bonds, interactions involving the sulfur atom of the thiazole ring (C-H···S) or halogen substituents (C-H···Cl) can contribute to the crystal lattice energy. Studies on related thiazole derivatives have demonstrated the existence and structural importance of C-H···Cl hydrogen bonds. sapub.org
π-π Stacking: The presence of two aromatic rings (the o-tolyl group and the thiazole ring) in the molecule makes π-π stacking interactions possible. These interactions occur when aromatic rings pack in a face-to-face or offset manner, contributing to the cohesive energy of the crystal lattice.
The final supramolecular architecture of this compound in the solid state is a result of the complex balance between strong, directional hydrogen bonds and weaker, more diffuse van der Waals forces and π-stacking interactions.
Crystal Packing and Crystal Engineering Principles
Aromatic carboxylic acids are well-known to form robust hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion. This strong and directional interaction is a primary synthon in the crystal engineering of such compounds. In the case of this compound, it is highly probable that the carboxylic acid moieties would form these characteristic dimeric structures.
Table 1: Potential Intermolecular Interactions in the Crystal Packing of this compound
| Interaction Type | Participating Groups | Expected Role in Crystal Packing |
| O-H···O Hydrogen Bond | Carboxylic acid - Carboxylic acid | Formation of strong dimeric synthons, primary driver of assembly. |
| π-π Stacking | Tolyl ring - Tolyl ring / Thiazole ring | Contributes to the stabilization of the crystal lattice through aromatic interactions. |
| C-H···O Hydrogen Bond | Aromatic C-H - Carbonyl oxygen | Secondary interactions that refine the overall packing arrangement. |
| C-H···N Hydrogen Bond | Aromatic C-H - Thiazole nitrogen | Directional interactions that can influence the molecular orientation. |
| C-H···S Interaction | Aromatic C-H - Thiazole sulfur | Weaker interactions that may play a role in the close packing of molecules. |
Molecular Modeling and Simulation
Molecular modeling and simulation are indispensable tools for predicting the behavior of molecules at an atomic level. These techniques are particularly valuable in drug discovery for elucidating potential mechanisms of action and for designing new therapeutic agents.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. While specific docking studies for this compound were not found, numerous studies on analogous thiazole derivatives highlight their potential as inhibitors of various enzymes, particularly those implicated in cancer.
For instance, molecular docking studies of novel thiazolyl-pyrazole derivatives have been conducted against the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. nih.gov These studies revealed that certain derivatives exhibit promising binding affinities, with calculated binding energies indicating stable interactions within the EGFR active site. nih.gov Similarly, other research has focused on the docking of thiazole derivatives into the active sites of proteins such as cyclin-dependent kinase 2 (CDK2) and the anti-apoptotic protein Bcl-2, both of which are significant in cancer cell proliferation and survival. mdpi.com In a study of quinoline-thiazole hybrids, docking simulations suggested that these molecules are capable of interacting with the active site of the BCR-ABL1 tyrosine kinase, a key target in chronic myeloid leukemia. scielo.br
The interactions observed in these studies typically involve hydrogen bonding between the thiazole moiety or its substituents and key amino acid residues in the active site, as well as hydrophobic interactions with nonpolar residues. The binding energy, a measure of the affinity of the ligand for the protein, is a key output of these simulations.
Table 2: Representative Molecular Docking Results for Thiazole Derivatives Against Cancer-Related Protein Targets
| Thiazole Derivative Class | Protein Target | Range of Reported Binding Energies (kcal/mol) | Key Interacting Residues (Examples) | Reference |
| Thiazolyl-pyrazole derivatives | EGFR Kinase | -1.3 to -3.4 | Met793, Lys745, Thr790 | nih.gov |
| 2-(Hydrazinyl)-thiazole derivatives | CDK2 | -6.64 | Asp86, Leu83, Gln131 | mdpi.comd-nb.info |
| 2-(Hydrazinyl)-thiazole derivatives | Bcl-2 | -5.53 | Gly145, Tyr101, Arg146 | mdpi.com |
| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 | Met318, Glu286 | scielo.br |
Note: The data presented are for analogous compounds and not for this compound itself.
Pharmacophore modeling is a crucial aspect of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. A pharmacophore model can be used to screen large databases of compounds to identify new molecules that are likely to be active at a particular biological target.
While a specific pharmacophore model for this compound has not been reported, studies on other thiazole-based inhibitors provide insights into the key features required for their activity. For example, a ligand-based pharmacophore modeling study on thiazole and thiophene (B33073) derivatives as inhibitors of Polo-like kinase 1 (Plk1), a promising cancer target, generated a five-point pharmacophore model designated AADRR. benthamdirect.com This model consists of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R), highlighting the crucial structural features for Plk1 inhibition. benthamdirect.com
Another study focusing on triazole-bearing compounds as COX-2 inhibitors developed a pharmacophore model (AADRRR_2) which included two hydrogen bond acceptors, one hydrogen bond donor, and three aromatic rings. nih.gov In this model, the hydrogen bond donor was often mapped to an amino group on a thiazole or oxazole (B20620) moiety. nih.gov These models underscore the importance of strategically placed hydrogen bonding features and aromatic/hydrophobic regions for the biological activity of these classes of compounds. The development of a pharmacophore model for this compound would likely involve identifying similar key features: a hydrogen bond donor/acceptor from the carboxylic acid group, and hydrophobic/aromatic features from the tolyl and thiazole rings.
Table 3: Example of a Pharmacophore Model for Thiazole-Based Kinase Inhibitors
| Pharmacophore Model | Features | Description of Features | Associated Target | Reference |
| AADRR | 2 Hydrogen Bond Acceptors (A), 1 Hydrogen Bond Donor (D), 2 Aromatic Rings (R) | Defines the spatial arrangement of key interaction points for potent Plk1 inhibition. | Polo-like kinase 1 (Plk1) | benthamdirect.comingentaconnect.com |
Note: This model is based on a study of a series of thiazole and thiophene derivatives and is presented as an example of pharmacophore modeling for this class of compounds.
Biological Activity and Mechanistic Studies Excluding Clinical Data, Dosage, Safety, and Adverse Effects
Enzyme Inhibition and Modulation
Inhibition of Xanthine (B1682287) Oxidase
No studies were found that specifically evaluate the inhibitory effect of 2-o-Tolyl-thiazole-5-carboxylic acid on the xanthine oxidase enzyme. Research on other thiazole-5-carboxylic acid derivatives has shown potent inhibition, with one of the most active compounds in a particular study, designated GK-20, exhibiting an IC50 value of 0.45 µM researchgate.netresearchgate.net. However, the precise structure of GK-20 as the 2-o-tolyl variant could not be confirmed in the available literature.
Inhibition of Carbonic Anhydrase-III
There is no available data on the inhibition of Carbonic Anhydrase-III by this compound. Studies on related compounds have focused on different substitution patterns, such as 2-amino-5-phenylthiazole-4-carboxylic acid, and therefore are not applicable to the subject of this article researchgate.net.
Thioredoxin Reductase (TrxR) Inhibition
No research was identified that investigated the potential of this compound as an inhibitor of thioredoxin reductase.
Antiproliferative and Anticancer Activity (In vitro)
Evaluation in Human Cancer Cell Lines (e.g., MCF-7, A2780)
There are no published studies on the in vitro antiproliferative or anticancer activity of this compound in the human breast cancer cell line MCF-7, the human ovarian cancer cell line A2780, or any other cancer cell lines.
Molecular Mechanisms of Antiproliferative Action
Consistent with the absence of data on its antiproliferative effects, no information is available regarding the molecular mechanisms through which this compound might exert such activity.
Modulation of Key Signaling Pathways (e.g., p53 signaling pathway)
The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, and its pathway is frequently impaired in cancer. Consequently, the reactivation of p53 activity is a significant goal in anticancer therapy. While direct studies on this compound are lacking, other structurally related thiazole (B1198619) derivatives have been identified as modulators of the p53 pathway.
For instance, a class of chiral 1H,3H-pyrrolo[1,2-c]thiazoles has been investigated for their ability to activate p53. One such compound, (3S)-6,7-bis(hydroxymethyl)-5-methyl-3-phenyl-1H,3H-pyrrolo[1,2-c]thiazole (MANIO), was identified as an agent that activates both wild-type and mutant p53. cell.com MANIO has been shown to directly bind to the p53 DNA-binding domain, enhancing its stability and transcriptional activity, leading to a p53-dependent growth-inhibitory effect in human cancer cells. cell.com Another study on novel thiazolo[3,2-b] nih.govmdpi.comnih.gov-triazoles demonstrated that several derivatives could significantly increase p53 protein levels in MCF-7 breast cancer cells, inducing apoptosis and cell cycle arrest. nih.govresearchgate.net These findings underscore the potential of the thiazole scaffold to serve as a core structure for developing novel p53-activating agents. cell.comnih.govrsc.org
Table 1: p53 Induction by Selected Thiazolo[3,2-b] nih.govmdpi.comnih.gov-triazole Derivatives
| Compound | Mean GI₅₀ (µM) | p53 Protein Level (pg/mL) | Fold Increase in p53 |
|---|---|---|---|
| 3b | 1.37 | 1419 | ~27 |
| 3c | - | 571 | ~15 |
| 3d | - | 787 | - |
| Doxorubicin | 1.13 | 1263 | - |
Data sourced from studies on MCF-7 cells, illustrating the potential of the thiazole scaffold to modulate p53 levels. nih.gov
Inhibition of Specific Molecular Targets (e.g., EGFR, BRAF V600E)
The thiazole ring is a prominent structural feature in a multitude of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase, both of which are crucial drivers in various cancers.
Numerous studies have reported the design and synthesis of thiazole derivatives as potent EGFR inhibitors. For example, a series of thiazolyl-pyrazoline derivatives were evaluated for their dual inhibitory activity against EGFR and VEGFR-2, with the most potent compound exhibiting an IC₅₀ value of 32.5 nM against EGFR. nih.gov Similarly, new thiazole and imidazo[2,1-b]thiazole derivatives have been identified as dual EGFR/HER2 kinase inhibitors, with IC₅₀ values as low as 0.122 µM for EGFR. nih.gov
The thiazole scaffold is also integral to the development of BRAF V600E inhibitors. Based on the structure of the clinically approved drug dabrafenib, which contains a thiazole moiety, novel thiazole derivatives possessing a phenyl sulfonyl group were designed. rsc.org Several of these compounds showed excellent BRAF V600E inhibitory activity, with some being superior to dabrafenib, exhibiting IC₅₀ values as low as 23.1 nM. rsc.org Furthermore, research into 2,3,4-trisubstituted thiazoles has identified compounds that act as dual inhibitors of both EGFR and BRAF V600E, with IC₅₀ values in the nanomolar range against both kinases. nih.govresearchgate.net
Table 2: In vitro EGFR/BRAF V600E Inhibitory Activity of Selected Thiazole Derivatives
| Compound | EGFR IC₅₀ (nM) | BRAF V600E IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound V | 74 ± 7 | 107 ± 10 | nih.gov |
| Compound 3f | 45 ± 4 | 93 ± 9 | nih.govresearchgate.net |
| Compound 10d | 32.5 ± 2.2 | 43.0 ± 2.4 | nih.gov |
| Compound 13a | - | 23.1 ± 1.2 | rsc.org |
| Erlotinib | 80 | 60 | nih.govnih.gov |
| Dabrafenib | - | 47.2 ± 2.5 | rsc.org |
This table presents a selection of data from various studies to illustrate the inhibitory potential of the thiazole scaffold. nih.govrsc.orgnih.govresearchgate.netnih.gov
Impact on Cytoskeletal Reorganization via Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression and fibrosis, characterized by the loss of epithelial characteristics and the gain of a mesenchymal phenotype. This transition involves significant cytoskeletal reorganization, enabling increased cell motility and invasion. escholarship.org Small molecules that can inhibit EMT are of great interest as potential therapeutics.
While direct evidence for this compound is unavailable, other heterocyclic compounds, including thiazole and thiadiazole derivatives, have been shown to inhibit EMT. For example, a novel chalcone-1,3,4-thiadiazole hybrid was found to suppress migration and the EMT process in NCI-H460 lung cancer cells. nih.govnih.gov This compound was identified as a c-Met kinase inhibitor, a pathway known to be involved in EMT. nih.gov The inhibition of EMT is often characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Vimentin. The activation of transcription factors like Snail, Twist, and ZEB are central to initiating EMT, and compounds that suppress these factors can effectively block the transition. escholarship.org
Antimicrobial Efficacy (In vitro)
The thiazole nucleus is a cornerstone in the development of antimicrobial agents due to its presence in numerous compounds with potent antibacterial, antifungal, and antiviral activities. globalresearchonline.net The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration of microbial cell membranes. mdpi.com
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity. Studies have reported the synthesis of various 1,3-thiazole and benzo[d]thiazole derivatives and their evaluation against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govmdpi.commdpi.com
For example, a series of 3,4-dihydroxyphenyl-thiazole-coumarin hybrids were active against Pseudomonas aeruginosa (MICs = 15.62–31.25 μg/mL), Enterococcus faecalis (MICs = 15.62–31.25 μg/mL), and Staphylococcus aureus (MICs = 62.5–125 μg/mL). mdpi.com Another study on novel thiazole derivatives showed significant activity against Proteus mirabilis, Shigella dysenteriae, and Listeria monocytogenes, with a MIC of 125 μg/mL against S. dysenteriae. nih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives Against Bacterial Strains
| Compound/Derivative Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Benzo[d]thiazole (Cmpd 13/14) | S. aureus (MRSA) | 50-75 | E. coli | 50-75 | nih.gov |
| Thiazole (Cmpd 6) | L. monocytogenes | 1000 | S. dysenteriae | 125 | nih.gov |
| Thiazole-Coumarin Hybrid (1a-g) | S. aureus | 62.5-125 | P. aeruginosa | 15.62-31.25 | mdpi.com |
| 2-phenylacetamido-thiazole (Cmpd 16) | B. subtilis / S. aureus | 1.56-6.25 | E. coli / P. aeruginosa | 1.56-6.25 | mdpi.com |
This table compiles data for various thiazole derivatives to showcase the general antibacterial potential of this chemical class.
Antifungal Activity Against Various Fungal Strains
The antifungal potential of thiazole derivatives has been well-documented against a range of pathogenic fungi, particularly Candida albicans and Aspergillus species. A series of nine newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL, which was comparable or even superior to the standard drug nystatin. nih.gov
In another study, benzo[d]thiazole derivatives were found to be effective against Aspergillus niger with MIC values in the range of 50–75 μg/mL. nih.gov The mechanism of action for some of these compounds is thought to be related to interference with the fungal cell wall structure or the cell membrane. nih.gov
Table 4: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives Against Fungal Strains
| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole (T2, T3, T4) | Candida albicans | 0.008 - 0.98 | nih.gov |
| Benzo[d]thiazole (Cmpd 13/14) | Aspergillus niger | 50 - 75 | nih.gov |
| Thiazole-Coumarin Hybrid (1a-g) | Candida albicans | 15.62 | mdpi.com |
| Thiazole-Coumarin Hybrid (1b, 1g) | Aspergillus brasiliensis | 15.62 | mdpi.com |
This table presents a selection of data for various thiazole derivatives, highlighting the antifungal potential of this chemical class.
Antiviral Activity
The thiazole scaffold is a constituent of several compounds investigated for antiviral activity against a wide range of viruses, including RNA and DNA viruses. nih.gov Research has explored thiazole derivatives for activity against viruses such as Bovine Viral Diarrhoea Virus (BVDV), Coxsackie Virus (CVB-2), and Human Immunodeficiency Virus (HIV-1). researchgate.net For instance, in a study of new thiazole, triazole, and oxindole derivatives, several compounds showed moderate activity against BVDV, with one oxindole derivative exhibiting an EC₅₀ of 6.6 μM. researchgate.net While potent antiviral activity is often compound-specific, the prevalence of the thiazole ring in antiviral research suggests it is a valuable scaffold for the development of new therapeutic agents. nih.gov
Antituberculosis and Antiparasitic Activities
The thiazole nucleus is a recognized scaffold in the development of antimicrobial agents. nih.gov Thiazole derivatives have been extensively studied by pharmacological and industrial researchers due to their wide range of biological applications. nih.gov Research into thiazole-containing hybrids is considered critical for the development of new anti-tuberculosis medications. nih.gov
Inspired by the structural similarity between the pyridine and thiazole rings and the potent antituberculosis activity of isonicotinic acid hydrazide (INH), researchers have synthesized and investigated thiazole carboxylic acid hydrazides. researchgate.net Notably, thiazole-2-carboxylic acid hydrazide demonstrated tuberculostatic activity comparable to pyridine-2-carboxylic acid hydrazide in both in vitro and in vivo studies, effectively inhibiting the progression of experimental tuberculosis in mice. researchgate.net Furthermore, studies on 2-aminothiazole-4-carboxylate derivatives have identified compounds with significant activity against Mycobacterium tuberculosis H37Rv. plos.org For instance, certain analogues with a free amine group showed potent inhibition of the whole-cell organism, suggesting their mechanism of action involves targets other than the β-ketoacyl synthase enzyme mtFabH. plos.org
In the realm of antiparasitic research, thiazole derivatives have also shown considerable promise. mdpi.com These compounds have been investigated for activity against various parasites, including those responsible for neglected tropical diseases like Chagas disease, human African trypanosomiasis, and leishmaniasis. mdpi.comunl.pt The development of new molecules with improved potency and selectivity is a key focus in this area. mdpi.com For example, novel naphthyl-thiazole derivatives have been synthesized and evaluated, with some compounds demonstrating cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi. unl.pt
Antioxidant Activity Evaluation
Thiazole derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge reactive oxygen species (ROS) and modulate oxidative stress. nih.govnih.gov The antioxidant capacity of these compounds is frequently evaluated using a variety of in vitro assays that measure different aspects of antioxidant action, such as radical scavenging and electron transfer capabilities. nih.govsemanticscholar.org
Commonly employed methods include:
Radical Scavenging Assays: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays are used to determine the ability of a compound to neutralize free radicals. nih.govsemanticscholar.org
Electron Transfer-Based Assays: Assays like the Ferric Reducing Antioxidant Potential (FRAP), Cupric Ion Reducing Antioxidant Capacity (CUPRAC), and Total Antioxidant Capacity (TAC) measure the capacity of a compound to reduce an oxidant, which involves a single electron transfer. nih.govmdpi.com
| Assay Type | Assay Name | Principle |
|---|---|---|
| Radical Scavenging | ABTS | Measures the ability to scavenge the stable ABTS radical cation (ABTS•+). |
| DPPH | Measures the ability to scavenge the stable DPPH free radical. | |
| Electron Transfer | FRAP | Measures the ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. |
| CUPRAC | Measures the ability to reduce the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺). | |
| TAC | Measures the reduction of Mo⁶⁺ to Mo⁵⁺. |
Structure-Activity Relationship (SAR) Studies
Impact of Substituents on Biological Potency and Selectivity
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and any attached aryl moieties. nih.govnih.gov SAR studies have provided crucial insights into optimizing the potency and selectivity of these compounds.
For antitubercular 2-aminothiazoles, the N-2 position of the aminothiazole has been shown to be highly flexible for modification. nih.gov Introducing substituted benzoyl groups at this position has led to a more than 128-fold improvement in antitubercular activity compared to the initial hit compound. nih.gov Specifically, an analogue with a 3-chlorobenzoyl group emerged as a highly promising candidate with a minimum inhibitory concentration (MIC) of 0.024 µM. nih.gov
In the context of anticancer activity, the substituents on the phenyl ring of thiazole-based c-Met kinase inhibitors play a significant role. nih.gov For instance, incorporating a halogen atom at the 3-position of the benzene (B151609) ring generally results in better cytotoxicity than placing it at the 2-position. nih.gov The cytotoxic effect of these compounds followed the rank order of F > Cl > Me, indicating a preference for electron-withdrawing groups. nih.gov
Role of Thiazole Scaffold and Carboxylic Acid Group in Bioactivity
The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions. nih.gov The sulfur atom in the thiazole ring possesses unique electronic features, such as σ-holes, which can play a role in drug-target interactions. nih.gov This five-membered heterocycle serves as a versatile template for drug design. researchgate.net
The carboxylic acid group is also a critical determinant of bioactivity. In some 2-aminothiazole-4-carboxylate derivatives with antitubercular activity, the presence of the free carboxylic acid versus its methyl ester form can dramatically alter whole-cell activity. plos.orgscispace.com This difference is often attributed to the compound's ability to enter the mycobacterial cell, suggesting that the polarity conferred by the carboxylic acid is a key factor. plos.org For certain enzyme inhibitors, a carboxylic acid moiety at a specific position on the thiazole scaffold has been identified as an essential requirement for activity, often by forming specific interactions within the enzyme's active site. scispace.commdpi.com
Lead Optimization Strategies
Design and Synthesis of Analogues for Enhanced Activity
Lead optimization is a crucial phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a hit compound. For thiazole-based compounds, this often involves the strategic design and synthesis of analogues.
One common strategy is bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. For example, based on the success of the antitubercular drug isoniazid, which features a pyridine ring, researchers designed and synthesized thiazole carboxylic acid hydrazides, leading to the discovery of potent antitubercular agents. researchgate.net
Another approach involves modifying a known scaffold to improve its properties. In the development of novel adenosine A2A receptor antagonists, a hit-to-lead optimization effort successfully replaced a metabolically unstable ester moiety on a 2-amino-4-phenylthiazole-5-carboxylate core with a more stable heteroaromatic group. nih.gov This modification led to a compound that was effective in an animal model of Parkinson's disease. nih.gov The synthesis of diverse libraries of thiazole derivatives by modifying substituents at various positions is a widely used strategy to explore the SAR and identify analogues with enhanced biological activity against a range of targets, including bacteria, parasites, and cancer cell lines. nih.govnih.govresearchgate.netmdpi.com
| Initial Scaffold/Hit | Optimization Strategy | Modified Analogue Feature | Desired Outcome | Reference |
|---|---|---|---|---|
| Isoniazid (Antitubercular) | Scaffold Hopping/Analogue Design | Replaced pyridine ring with a thiazole ring | Enhanced Antitubercular Activity | researchgate.net |
| 2-Amino-4-phenylthiazole-5-carboxylate ester | Metabolic Stabilization | Replaced ester group with a heteroaromatic group | Improved Metabolic Stability & Activity | nih.gov |
| 2-Aminothiazole (B372263) HTS Hit | Substituent Modification (SAR) | Introduced substituted benzoyl groups at the N-2 position | Increased Antitubercular Potency | nih.gov |
Future Research Directions and Potential Applications
Development of Novel Synthetic Methodologies
Future research into the synthesis of 2-o-Tolyl-thiazole-5-carboxylic acid and its derivatives will likely focus on enhancing efficiency, sustainability, and the capacity for diversification. While classical methods like the Hantzsch thiazole (B1198619) synthesis are well-established, emerging strategies offer significant improvements.
Green Chemistry Approaches: Conventional synthetic methods often rely on hazardous reagents and solvents, generating significant chemical waste. nih.gov Future methodologies will increasingly adopt green chemistry principles, utilizing renewable starting materials, non-toxic catalysts, and environmentally benign solvents like water. nih.govbepls.com Techniques such as microwave-assisted synthesis and ultrasound irradiation can accelerate reaction times and improve yields, minimizing energy consumption. bepls.commdpi.com The development of recyclable biocatalysts, such as chitosan-based hydrogels, presents a promising eco-friendly alternative for facilitating thiazole synthesis. mdpi.commdpi.com
Combinatorial Synthesis: To explore the structure-activity relationships of the this compound scaffold, combinatorial chemistry will be invaluable. nih.gov Both solid-phase and solution-phase parallel synthesis techniques can be employed to generate large libraries of analogues with diverse substitutions. nih.govnih.gov This allows for the rapid identification of compounds with optimized biological activity. Automated synthesis platforms can further accelerate this process, enabling high-throughput production and purification of novel derivatives. nih.gov
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for rational drug design. While standard techniques like 1H NMR, 13C NMR, and mass spectrometry provide fundamental structural confirmation, advanced methods can offer deeper insights. acs.org
| Technique | Information Provided | Future Application for this compound |
| X-ray Crystallography | Provides the precise three-dimensional atomic arrangement in a single crystal, confirming stereochemistry and revealing intermolecular interactions like hydrogen bonding and π-π stacking. mdpi.comresearchgate.net | Elucidating the exact solid-state conformation and packing of the molecule and its derivatives, which is crucial for understanding its physical properties and interactions with biological targets. researchgate.netnih.gov |
| Advanced NMR | Techniques like 2D-NMR (COSY, HSQC, HMBC) can fully assign complex proton and carbon signals, while solid-state NMR can characterize the compound in its solid form. | Unambiguously assigning all spectral signals for complex analogues and studying the compound's structure and dynamics in different physical states. |
| Fluorescence Spectroscopy | Many thiazole derivatives exhibit fluorescence, a property sensitive to the molecule's environment and structure. chim.itresearchgate.net This technique can probe binding interactions and conformational changes. mdpi.com | Investigating the intrinsic photophysical properties of the scaffold and how they change upon binding to a biological target, potentially enabling its use in fluorescence-based assays. chim.itresearchgate.net |
These advanced techniques will provide a comprehensive structural and electronic profile, facilitating a more profound understanding of the molecule's behavior and interactions. researchgate.net
Integration of Advanced Computational Methods in Drug Discovery
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound, advanced computational methods can guide the design and optimization of new derivatives with enhanced potency and selectivity.
Molecular Docking and Dynamics Simulations: Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and interactions. biointerfaceresearch.com Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, offering a more dynamic picture of the interaction. nih.govnih.govresearchgate.net These methods can be used to screen virtual libraries of thiazole derivatives against targets like DNA gyrase or various kinases, identifying promising candidates for synthesis and testing. biointerfaceresearch.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of unsynthesized analogues, helping to prioritize which derivatives to synthesize. researchgate.net
Artificial Intelligence and Machine Learning (AI/ML): AI and machine learning are transforming drug discovery by analyzing vast datasets to predict molecular properties, target interactions, and potential toxicity. premierscience.commdpi.comnih.gov These algorithms can screen massive virtual libraries far more rapidly than traditional methods and even generate novel molecular structures with desired therapeutic profiles. mdpi.comastrazeneca.com Applying AI to the this compound scaffold could uncover novel derivatives with high predicted activity against a range of biological targets. researchgate.net
Exploration of New Biological Targets and Mechanisms of Action
While thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, the full therapeutic potential of this compound remains to be explored. nih.gov Future research should aim to identify novel biological targets and elucidate the compound's mechanisms of action.
Phenotypic Screening: This approach involves testing compounds for their effects on cell models of disease without a preconceived target. It can uncover unexpected therapeutic activities and novel mechanisms of action. Screening this compound and its derivatives in various disease models (e.g., cancer cell lines, pathogenic bacteria) could reveal new therapeutic avenues.
Chemoproteomics: This powerful technology aims to identify the protein targets of a small molecule on a proteome-wide scale. nih.govmdpi.com Techniques such as affinity-based target profiling or activity-based protein profiling can be used to "pull out" the specific proteins that this compound interacts with from a complex biological sample. researchgate.net Recent advances combining limited proteolysis with machine learning can identify both the protein target and the specific binding site. nih.gov This approach can de-orphan the compound and reveal its mechanism of action at a molecular level.
Application in Chemical Biology Tools and Probes
Beyond direct therapeutic applications, molecules like this compound can be developed into sophisticated tools for studying biological systems.
Fluorescent Probes: The thiazole core is a component of various fluorophores, such as Thiazole Orange. nih.govnih.govacs.org The intrinsic fluorescence of certain this compound derivatives could be harnessed to create "turn-on" probes that fluoresce upon binding to a specific analyte, such as a metal ion, a specific DNA structure, or a protein. nih.govrsc.orgmdpi.com These probes are valuable for imaging and quantifying biological molecules in living cells.
Bioconjugation and Labeling: The carboxylic acid group on the molecule serves as a convenient chemical "handle." This functional group can be readily modified to attach the molecule to other entities, such as proteins, nucleic acids, or larger drug delivery systems. This allows for the creation of targeted therapies or diagnostic agents.
Photoaffinity Probes: By incorporating a photoreactive group, derivatives of this compound could be converted into photoaffinity probes. These tools are used to permanently crosslink a drug to its biological target upon exposure to UV light, enabling unequivocal target identification and mapping of the binding site.
By leveraging its versatile structure, future research can transform this compound from a simple chemical entity into a range of powerful tools for both therapeutic intervention and fundamental biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
